molecular formula C20H27Cl2FN4 B4178594 1-[2-(diethylamino)ethyl]-N-[(4-fluorophenyl)methyl]benzimidazol-2-amine;dihydrochloride

1-[2-(diethylamino)ethyl]-N-[(4-fluorophenyl)methyl]benzimidazol-2-amine;dihydrochloride

Cat. No.: B4178594
M. Wt: 413.4 g/mol
InChI Key: HVPFCYMMTPHGCW-UHFFFAOYSA-N
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Description

1-[2-(diethylamino)ethyl]-N-[(4-fluorophenyl)methyl]benzimidazol-2-amine;dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its benzimidazole core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(diethylamino)ethyl]-N-[(4-fluorophenyl)methyl]benzimidazol-2-amine;dihydrochloride typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the Diethylaminoethyl Group: This step involves the reaction of the intermediate with diethylaminoethyl chloride under basic conditions.

    Formation of the Dihydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[2-(diethylamino)ethyl]-N-[(4-fluorophenyl)methyl]benzimidazol-2-amine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole core.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

1-[2-(diethylamino)ethyl]-N-[(4-fluorophenyl)methyl]benzimidazol-2-amine;dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-[2-(diethylamino)ethyl]-N-[(4-fluorophenyl)methyl]benzimidazol-2-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzimidazole core can mimic natural substrates, allowing it to bind to active sites and modulate biological pathways. The diethylaminoethyl group enhances its solubility and bioavailability, while the fluorobenzyl group can increase its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(diethylamino)ethyl]-N-benzyl-1H-benzimidazol-2-amine
  • 1-[2-(diethylamino)ethyl]-N-(4-chlorobenzyl)-1H-benzimidazol-2-amine
  • 1-[2-(diethylamino)ethyl]-N-(4-methylbenzyl)-1H-benzimidazol-2-amine

Uniqueness

1-[2-(diethylamino)ethyl]-N-[(4-fluorophenyl)methyl]benzimidazol-2-amine;dihydrochloride is unique due to the presence of the fluorobenzyl group, which can significantly alter its chemical and biological properties compared to its analogs. This fluorine substitution can enhance the compound’s metabolic stability, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

1-[2-(diethylamino)ethyl]-N-[(4-fluorophenyl)methyl]benzimidazol-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4.2ClH/c1-3-24(4-2)13-14-25-19-8-6-5-7-18(19)23-20(25)22-15-16-9-11-17(21)12-10-16;;/h5-12H,3-4,13-15H2,1-2H3,(H,22,23);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPFCYMMTPHGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27Cl2FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(diethylamino)ethyl]-N-[(4-fluorophenyl)methyl]benzimidazol-2-amine;dihydrochloride
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1-[2-(diethylamino)ethyl]-N-[(4-fluorophenyl)methyl]benzimidazol-2-amine;dihydrochloride
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1-[2-(diethylamino)ethyl]-N-[(4-fluorophenyl)methyl]benzimidazol-2-amine;dihydrochloride
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1-[2-(diethylamino)ethyl]-N-[(4-fluorophenyl)methyl]benzimidazol-2-amine;dihydrochloride
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1-[2-(diethylamino)ethyl]-N-[(4-fluorophenyl)methyl]benzimidazol-2-amine;dihydrochloride
Reactant of Route 6
1-[2-(diethylamino)ethyl]-N-[(4-fluorophenyl)methyl]benzimidazol-2-amine;dihydrochloride

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